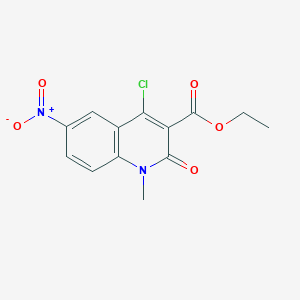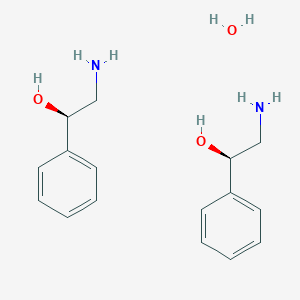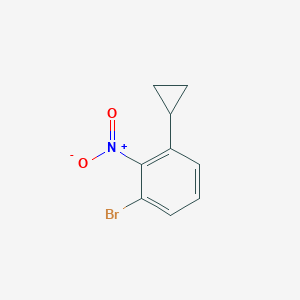
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O5 and its molecular weight is 310.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pyridazinoquinoxalines : It is utilized in synthesizing various 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines, which are significant in chemical research (Zahra et al., 2007).
Creation of Novel 3-Substituted 1-Alkyl-4-Oxo-1,4-Dihydropyridazino Compounds : It aids in the synthesis of these compounds, which have potential applications in various scientific fields (Kurasawa et al., 2000).
Study of Reactions with Phosphorus Oxychloride : It's used to study the reactions of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, important for understanding chemical reactions and compound synthesis (Ukrainets et al., 2009).
Synthesis of 4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid : It plays a role in synthesizing this specific acid, which has applications in chemical research (Ukrainets et al., 2006).
Tosylating Agent Properties : It exhibits properties as a tosylating agent, useful in various chemical syntheses (Ukrainets et al., 2008).
Broad Antibacterial Applications : It's effective as a broad antibacterial agent, active in experimental infections, showing potential for systemic infection treatments (Goueffon et al., 1981).
Potential Antimicrobial Drug Applications : This compound has potential applications as an antimicrobial drug (Glushkov et al., 1997).
Anti-Inflammatory Activity : It exhibits anti-inflammatory activity, which is important for medical research (Ukrainets et al., 2006).
Antiprotozoal Activity : The compound has demonstrated antiprotozoal activity, making it significant in the field of infectious diseases (Davydova et al., 1991).
Nervous System Effects : It has been studied for its impact on the central nervous system, specifically causing loss of motor control in mice, indicating its neurotoxic properties (Hung et al., 1985).
Alkylation Studies : The compound is used in alkylation studies, particularly the alkylation of 4-substituted ethyl 2-oxo-1,2-dihydro-quinoline-3-carboxylic acid, relevant in organic chemistry (Ukrainets et al., 2006).
Antibacterial Agent : Some of its derivatives have shown moderate antibacterial activity against pathogens like Staphylococcus aureus, Bacillus cereus, and Escherichia coli (Balaji et al., 2013).
Anticancer Activity : Certain derivatives have shown strong anticancer activity, especially against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Synthesizing Various Compounds : It is useful in synthesizing a range of compounds, contributing to the diversity of chemical synthesis (Ukrainets et al., 2007).
Biological Activities : Derivatives of ethyl 4-oxoquinoline-3-carboxylate show a variety of biological activities, relevant in biomedical research (Rimarčík et al., 2011).
Antifungal Activity : Some of its compounds exhibit antifungal activity against organisms like C. albicans, important in the study of infectious diseases (Farrayeh et al., 2013).
Propiedades
IUPAC Name |
ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWRPLDEZCUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R)-2-fluorocyclopropyl]sulfonylbenzene](/img/structure/B8143011.png)


![[5-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8143068.png)








![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B8143114.png)
